molecular formula C21H23ClN4O4S2 B2428001 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1019099-82-1

2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2428001
CAS No.: 1019099-82-1
M. Wt: 495.01
InChI Key: XBALMNZLCVFCJS-UHFFFAOYSA-N
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Description

2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Exploring its use in manufacturing processes or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide include other pyrazole derivatives with different substituents. Examples might include:

  • 2-(5-amino-3-(methylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
  • 2-(5-amino-3-(ethylthio)-4-((4-methylphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other pyrazole derivatives.

Properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S2/c1-4-31-21-19(32(28,29)16-9-7-15(30-3)8-10-16)20(23)26(25-21)12-18(27)24-17-11-14(22)6-5-13(17)2/h5-11H,4,12,23H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBALMNZLCVFCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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